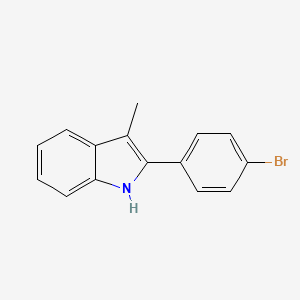

2-(4-bromophenyl)-3-methyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Drug Discovery and Development

The indole scaffold's importance in modern drug discovery is multifaceted. It is a key structural motif in a vast number of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). This natural prevalence has inspired chemists to synthesize a plethora of indole derivatives, leading to the development of numerous approved drugs with a wide array of therapeutic applications. The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. Its ability to participate in various biological interactions, such as hydrogen bonding and π-π stacking, further contributes to its success as a pharmacophore.

Overview of Pharmacological Activities Associated with Substituted Indole Compounds

Substituted indole compounds exhibit a remarkable spectrum of pharmacological activities. This broad bioactivity is a direct result of the diverse chemical space that can be explored by modifying the indole core. Researchers have extensively documented the following activities in various indole derivatives:

Anticancer Activity: Many indole derivatives have shown potent cytotoxic effects against various cancer cell lines. Brominated indoles, such as 6-bromoisatin (B21408) isolated from marine molluscs, have been demonstrated to induce apoptosis and cell cycle arrest in colorectal cancer cells. scu.edu.aunih.gov

Anti-inflammatory Activity: The indole structure is present in the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). Studies on other indole derivatives, including brominated indoles, have revealed significant inhibitory activity against inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2).

Antimicrobial Activity: The indole scaffold is a promising framework for the development of new antibacterial and antifungal agents. nih.gov Both 2-aryl and 3-aryl indole derivatives have displayed noteworthy antimicrobial activity against a range of pathogens. nih.gov

Neuroprotective and Neurological Activities: As a core component of serotonin and melatonin, the indole nucleus plays a crucial role in neuroscience. Consequently, many indole derivatives have been investigated for their potential in treating neurological and psychiatric disorders.

Rationale for Investigating 2-(4-bromophenyl)-3-methyl-1H-indole as a Lead Compound in Academic Research

The specific compound, 2-(4-bromophenyl)-3-methyl-1H-indole, has emerged as a molecule of interest for academic investigation due to a confluence of rational design principles based on the known bioactivities of its structural components. The rationale for its investigation as a lead compound is built upon the following points:

The 2-Aryl-3-methyl-indole Core: The presence of a phenyl group at the 2-position and a methyl group at the 3-position of the indole ring is a common feature in many biologically active compounds. This core structure has been identified as a "privileged structure" in medicinal chemistry, often associated with a higher probability of biological activity. rsc.org Derivatives of 3-methyl-2-phenyl-indole have been synthesized as analogues of indomethacin and have shown potent anti-inflammatory and analgesic properties. nih.gov

The Role of Halogen Substitution: The introduction of a halogen atom, in this case, bromine, onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Specifically, brominated indoles have been isolated from natural sources and have demonstrated significant anticancer and anti-inflammatory activities. nih.gov The presence of the bromine atom at the para-position of the phenyl ring can lead to specific interactions with target proteins and potentially enhance the desired biological effect.

Synergistic Potential: The combination of the "privileged" 2-phenyl-3-methyl-indole scaffold with a bromine substituent presents an opportunity to develop novel compounds with potentially enhanced or unique pharmacological profiles. The investigation of 2-(4-bromophenyl)-3-methyl-1H-indole allows researchers to explore the synergistic effects of these structural features and to identify new lead compounds for drug development in areas such as oncology, inflammation, and infectious diseases.

The following table summarizes the observed biological activities of some 2-aryl-3-methyl-indole derivatives, providing a basis for the potential therapeutic applications of 2-(4-bromophenyl)-3-methyl-1H-indole.

| Compound/Derivative Class | Biological Activity | Key Findings | Reference |

| 3-methyl-2-phenyl-1-substituted-indole derivatives | Anti-inflammatory, Analgesic | Methanesulphonyl derivatives showed the highest activities. | nih.gov |

| 2- and 3-aryl indoles | Antimicrobial | A 2-aryl indole derivative displayed significant activity against Bacillus cereus. | nih.gov |

| Brominated Indoles (e.g., 6-bromoisatin) | Anticancer, Anti-inflammatory | Induced apoptosis in colorectal cancer cells and inhibited inflammatory mediators. | nih.gov |

This structured rationale, supported by existing literature on related compounds, positions 2-(4-bromophenyl)-3-methyl-1H-indole as a compelling candidate for further synthesis, biological evaluation, and structure-activity relationship studies in the quest for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-3-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXICYKPAILEMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenyl 3 Methyl 1h Indole and Its Analogues

Established Synthetic Pathways for the Indole (B1671886) Nucleus and its Functionalization

The indole scaffold is a cornerstone in medicinal chemistry and natural products, leading to the development of numerous synthetic methods for its construction. tandfonline.comingentaconnect.comtaylorandfrancis.com Among the most venerable and widely used is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgnih.gov This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnumberanalytics.com The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles by simply varying the hydrazine (B178648) and carbonyl precursors. nih.gov Catalysts for this reaction can be Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov

In addition to the Fischer synthesis, modern organic chemistry has introduced powerful transition-metal-catalyzed methods. Palladium-catalyzed reactions, in particular, have become indispensable for indole synthesis. mdpi.com The Buchwald-Hartwig amination can be employed to form N-arylhydrazones from aryl halides and hydrazones, which can then undergo cyclization in a manner similar to the Fischer synthesis. wikipedia.orgrsc.org Other palladium-catalyzed strategies include intramolecular cyclizations of appropriately substituted anilines, such as 2-alkenylanilines or 2-alkynyl-anilines, to form the indole ring. mdpi.comacs.org These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. mdpi.com Functionalization of the pre-formed indole nucleus is another key strategy, often involving transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce substituents at various positions of the indole ring. mdpi.comnumberanalytics.com

Specific Chemical Synthesis Strategies for 2-(4-bromophenyl)-3-methyl-1H-indole

The most direct and strategically sound approach for synthesizing 2-(4-bromophenyl)-3-methyl-1H-indole is the Fischer indole synthesis. This method is highly convergent, constructing the desired molecule in a single key step from readily available starting materials.

The specific reaction involves the condensation of (4-bromophenyl)hydrazine (B1265515) (or its hydrochloride salt) with methyl ethyl ketone (butanone) . The initial reaction forms the corresponding phenylhydrazone intermediate. Under acidic conditions and heat, this intermediate undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole product, 2-(4-bromophenyl)-3-methyl-1H-indole. wikipedia.orgnih.gov

An alternative, though more complex, strategy could involve a palladium-catalyzed approach. For instance, a Larock indole synthesis could be adapted, or a sequence involving a Suzuki coupling between a 2-chloro-3-methyl-indole precursor and 4-bromophenylboronic acid could be envisioned. However, the Fischer synthesis remains the most classical and efficient method for this particular substitution pattern.

Strategic Reaction Design and Optimization of Reaction Conditions

The success of the Fischer indole synthesis for 2-(4-bromophenyl)-3-methyl-1H-indole hinges on the careful optimization of several reaction parameters. The choice of acid catalyst, solvent, temperature, and reaction time are all critical factors that influence the yield and purity of the final product. numberanalytics.comnumberanalytics.com

Low yields can often be addressed by systematically optimizing these conditions. numberanalytics.com For instance, the reaction between (4-bromophenyl)hydrazine and methyl ethyl ketone can be sluggish or lead to side products if the conditions are not ideal. nih.gov A common issue is the formation of isomeric indoles if the ketone is unsymmetrical and both sides can form an enamine, though with methyl ethyl ketone, the formation of the target 3-methyl isomer is generally favored. The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the degradation of the product under harsh acidic conditions for extended periods.

Catalyst Systems and Solvent Selection in Indole Synthesis

The choice of catalyst and solvent is interdependent and crucial for the outcome of the Fischer indole synthesis. numberanalytics.com

Catalyst Systems: A variety of acid catalysts can be employed. wikipedia.org

Brønsted Acids: Polyphosphoric acid (PPA) is a popular choice as it can serve as both the catalyst and the solvent. wikipedia.org Other options include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. nih.gov

Solvent Selection: The solvent affects the solubility of the reactants and the reaction rate. numberanalytics.com

Protic Solvents: Acetic acid and ethanol (B145695) are frequently used, often in conjunction with a catalyst like ZnCl₂ or H₂SO₄. numberanalytics.com

Aprotic Solvents: High-boiling point solvents like toluene (B28343) or xylene can be used to drive the reaction at elevated temperatures.

Neat Conditions: In some cases, the reaction can be run without a solvent, for example, by heating the reactants in polyphosphoric acid.

The following interactive table summarizes typical conditions for the Fischer indole synthesis, which are applicable to the synthesis of 2-(4-bromophenyl)-3-methyl-1H-indole.

| Catalyst System | Solvent | Typical Temperature (°C) | Advantages |

| Zinc Chloride (ZnCl₂) | Ethanol | 78 (Reflux) | Mild conditions, good yields. |

| Sulfuric Acid (H₂SO₄) | Acetic Acid | 80-118 | Strong acid, drives reaction effectively. |

| Polyphosphoric Acid (PPA) | None | 100-150 | Acts as both catalyst and solvent. |

| p-Toluenesulfonic Acid | Toluene | 110 (Reflux) | Allows for azeotropic removal of water. |

Modern Synthetic Approaches, Including Green Chemistry Principles, for Indole Derivatives

In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis. beilstein-journals.org The synthesis of indoles has benefited greatly from this focus on green chemistry. ingentaconnect.comresearchgate.net These modern approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.com

Key green strategies applicable to the synthesis of indole derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.comtandfonline.com For indole synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. researchgate.net

Use of Green Solvents: Conventional synthesis often relies on volatile and toxic organic solvents. Green alternatives include water, ionic liquids, and deep eutectic solvents (DESs), which are less toxic and often recyclable. numberanalytics.combeilstein-journals.orgresearchgate.net

Nanocatalysis: The use of nanocatalysts is a rapidly growing area in green chemistry. beilstein-journals.orgresearchgate.net Their high surface-area-to-volume ratio often leads to enhanced catalytic activity, allowing for lower catalyst loading and milder reaction conditions.

Biocatalysis: Enzymes are being explored as catalysts for indole synthesis and modification. numberanalytics.com Biocatalytic methods offer high selectivity under mild, aqueous conditions, representing a highly sustainable approach. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. numberanalytics.com This technology is being increasingly applied to the synthesis of indoles.

Considerations for Laboratory-Scale Synthesis and Potential for Process Intensification

Scaling up the synthesis of a compound from the milligram to the multi-gram or kilogram scale presents several challenges. While laboratory-scale synthesis often prioritizes reaction discovery and scope, larger-scale synthesis must also consider factors like cost, safety, and efficiency. nih.gov

For the Fischer indole synthesis of 2-(4-bromophenyl)-3-methyl-1H-indole, transitioning from a lab-scale batch reaction requires careful management of heat, as the cyclization step can be exothermic. Mixing also becomes more critical in larger reactors to ensure homogeneity and consistent heat distribution.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. A key technology in this area is flow chemistry . numberanalytics.com By performing the synthesis in a continuous flow reactor, several advantages can be realized:

Enhanced Safety: The small internal volume of the reactor minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions.

Improved Control: Precise control over temperature, pressure, and residence time leads to more consistent product quality and higher yields.

Facilitated Automation: Flow systems are well-suited for automation, allowing for continuous production with minimal manual intervention.

Telescoping Reactions: Multiple reaction steps can be combined into a single continuous sequence without isolating intermediates, saving time, and reducing waste.

Automated and miniaturized synthesis platforms, which operate on a nanomole scale, are also being used to rapidly screen reaction conditions and explore a wide chemical space, accelerating the discovery and optimization of synthetic routes for complex molecules like indole derivatives. nih.govrug.nl

Structure Activity Relationship Sar and Molecular Design of 2 4 Bromophenyl 3 Methyl 1h Indole Derivatives

Analysis of Positional and Substituent Effects on Biological Activity of Indole (B1671886) Scaffolds

The biological activity of 2-aryl-3-methyl-1H-indole derivatives is highly dependent on the nature and position of substituents on both the indole core and the 2-phenyl ring. nih.gov SAR studies reveal that modifications at the N-1, C-3, and C-5 positions of the indole, as well as on the C-2 phenyl ring, can dramatically alter the pharmacological profile of the compounds.

Substitutions on the Indole Ring:

N-1 Position: The indole nitrogen is a frequent site for modification. Introducing substituents at this position can significantly impact activity. For instance, in a series of indomethacin (B1671933) analogs based on the 3-methyl-2-phenyl-indole scaffold, the insertion of specific benzyl (B1604629) or benzoyl fragments at the N-1 position was critical for their anti-inflammatory and analgesic activities. researchgate.netnih.gov QSAR studies on other 2-phenylindoles have indicated that linear alkyl groups of four or five carbons at this position may be beneficial for anticancer activity. nih.gov

C-3 Position: The methyl group at the C-3 position is a key feature. In the development of indomethacin analogs, replacing the carboxylic acid group of indomethacin with a methyl group at C-3 was a deliberate design choice. researchgate.net This position is a common point for functionalization to generate a broad variety of derivatives. researchgate.net The steric bulk at C-3 can be crucial; for example, the steric effect of a methyl group at the C-2 position in other indole series was found to be critical for determining enantioselectivity in subsequent reactions. rsc.org

C-5 Position: Substitution at the C-5 position of the indole ring can also modulate activity. In some series, replacing a methoxy (B1213986) group at C-5 with hydrogen or a methanesulfonyl group influenced cyclooxygenase (COX) selectivity and anti-inflammatory effects. researchgate.net

Halogen Substituents: The presence of a halogen, such as the bromine atom at the para-position, often enhances lipophilicity, which can improve membrane permeability and binding to hydrophobic pockets in target proteins. Studies on related structures have shown that electronegative substituents on this ring are often favorable for activity. nih.gov For example, 2-phenylindole (B188600) derivatives with a 4-fluorophenyl group have shown potent anti-HBV activity. omicsonline.org

Other Substituents: The introduction of other groups, such as methoxy (OCH3), has also been explored. QSAR models have suggested that OCH3-type groups are preferred on the phenyl ring, whereas groups like trifluoromethyl (CF3) may be detrimental to activity. nih.gov

The following table summarizes the general effects of substituents on the biological activity of the 2-aryl-3-methyl-indole scaffold based on findings from related compound series.

| Position | Substituent Type | General Effect on Activity |

| Indole N-1 | Benzoyl, Benzyl, or long alkyl chains | Can significantly enhance or modulate activity (e.g., anti-inflammatory, anticancer). researchgate.netnih.gov |

| Indole C-3 | Methyl | Often crucial for specific target recognition; provides a key anchor point for further functionalization. researchgate.netresearchgate.net |

| Indole C-5 | Methoxy, Methanesulfonyl | Can influence target selectivity (e.g., COX-2). researchgate.net |

| 2-Phenyl C-4 | Halogens (e.g., Bromo, Fluoro) | Generally enhances lipophilicity and can increase potency through favorable electronic interactions. omicsonline.orgnih.gov |

| 2-Phenyl C-4 | Methoxy (OCH3) | Often favorable for activity. nih.gov |

| 2-Phenyl C-4 | Trifluoromethyl (CF3) | May be detrimental to activity. nih.gov |

Elucidation of Key Pharmacophoric Features within the 2-(4-bromophenyl)-3-methyl-1H-indole Structure

A pharmacophore model outlines the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. For the 2-(4-bromophenyl)-3-methyl-1H-indole scaffold, a hypothetical pharmacophore can be derived from its structural components and studies on related indole derivatives. researchgate.net

The key pharmacophoric features are:

Aromatic Rings: The structure contains two key aromatic systems: the indole bicyclic ring and the 4-bromophenyl ring. These are crucial for establishing hydrophobic and π-π stacking interactions within the binding sites of target proteins.

Hydrogen Bond Donor: The indole N-H group serves as a critical hydrogen bond donor, forming a key interaction that anchors the ligand to its biological target.

Hydrophobic/Halogen Feature: The bromine atom on the phenyl ring contributes a significant hydrophobic feature. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor, which can enhance binding affinity.

Hydrophobic Group: The 3-methyl group provides a small hydrophobic feature that can fit into a specific hydrophobic pocket, contributing to binding affinity and selectivity.

Rational Design Principles for Novel 2-(4-bromophenyl)-3-methyl-1H-indole Analogues

Rational drug design utilizes the understanding of SAR and pharmacophoric features to create new molecules with improved properties. nih.gov Starting from the 2-(4-bromophenyl)-3-methyl-1H-indole lead structure, several design strategies can be employed.

Modification of the Indole N-1 Position: As SAR studies suggest this position is critical, introducing a variety of substituents could probe interactions with the target protein. researchgate.netnih.gov Small alkyl chains, benzyl groups with different electronic properties (e.g., methoxy-, chloro-, nitro-benzyls), or groups capable of forming additional hydrogen bonds could be explored to optimize binding affinity.

Bioisosteric Replacement at the 2-Phenyl Ring: The 4-bromophenyl group can be modified to fine-tune activity.

Replacing bromine with other halogens (F, Cl, I) would systematically alter lipophilicity, size, and halogen-bonding capability.

Replacing the entire phenyl ring with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) could introduce new hydrogen bonding possibilities and alter the molecule's electronic profile and solubility. wikipedia.org

Exploration of the C-3 Position: While the methyl group is a defining feature, replacing it with other small alkyl groups (ethyl, propyl) could probe the size of the corresponding hydrophobic pocket. researchgate.net Introducing polar functional groups at this position is another strategy to seek additional interactions. chemijournal.com

Substitution on the Indole Benzene (B151609) Ring: Adding small substituents (e.g., fluoro, chloro, methoxy) at the 5- or 6-positions of the indole core could further modulate the electronic properties and binding interactions of the entire scaffold, potentially improving potency or selectivity.

A systematic approach combining these principles would allow for the exploration of the chemical space around the parent compound, leading to the identification of analogues with superior therapeutic potential.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.goveurjchem.com These models are invaluable in drug design for predicting the activity of novel compounds and understanding the physicochemical properties that drive potency. nih.gov

Several 2D and 3D-QSAR studies have been successfully applied to various classes of indole derivatives. nih.govmdpi.com For a series of 2-phenylindole derivatives with anticancer activity, a 3D-QSAR model developed using Comparative Molecular Field Analysis (CoMFA) provided significant insights. nih.gov The model revealed that:

Steric and Electrostatic Fields: The biological activity was highly correlated with the steric and electrostatic fields of the molecules. The CoMFA contour maps indicated that bulky, electropositive substituents at certain positions were favorable, while they were unfavorable at others.

Key Structural Factors: The study concluded that for optimal activity, the substituent on the phenyl ring should have higher electronegativity, the N-1 substituent should be a linear alkyl chain of a specific length, and the phenyl ring should contain a methoxy-like group rather than a CF3 group. nih.gov

Such QSAR models can guide the rational design of new 2-(4-bromophenyl)-3-methyl-1H-indole analogues by predicting which modifications are most likely to improve biological activity. By calculating various molecular descriptors (e.g., lipophilicity, molar refractivity, electronic parameters) for proposed new structures, their potential activity can be estimated before undertaking their chemical synthesis. mdpi.com

Influence of Conformational Flexibility and Stereochemistry on Molecular Recognition

The three-dimensional structure of a molecule is paramount for its interaction with a biological target. longdom.org For 2-(4-bromophenyl)-3-methyl-1H-indole derivatives, both conformational flexibility and stereochemistry are critical considerations in molecular recognition.

Stereochemistry: While 2-(4-bromophenyl)-3-methyl-1H-indole itself is achiral, many of its rationally designed analogues can contain stereocenters. The introduction of a chiral center means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images. longdom.org It is a fundamental principle in pharmacology that enantiomers can have vastly different biological activities, potencies, and metabolic fates because biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.netmdpi.com

For example, if a substituent introduced at the N-1 position creates a chiral center, one enantiomer will likely fit the target receptor much better than the other. Therefore, in the design and synthesis of new analogues, controlling and determining the stereochemistry is essential. X-ray crystallography is a powerful tool for unambiguously determining the three-dimensional structure and stereochemical features of such molecules, providing crucial information for understanding their biological activity. nih.gov

Mechanistic Investigations of Biological Activities Mediated by 2 4 Bromophenyl 3 Methyl 1h Indole

Cellular and Subcellular Target Identification and Validation Strategies

The identification of cellular and subcellular targets is a foundational step in elucidating the mechanism of action of a bioactive compound. For 2-(4-bromophenyl)-3-methyl-1H-indole, a multi-pronged approach is necessary to pinpoint its direct molecular partners and its localization within the cell.

Initial Target Prediction: Computational methods, such as inverse docking and target prediction algorithms, can be employed to screen 2-(4-bromophenyl)-3-methyl-1H-indole against databases of known protein structures. This in silico approach can provide a preliminary list of potential protein targets based on structural and electronic complementarity.

Experimental Target Identification:

Affinity-based methods: These techniques involve immobilizing the compound on a solid support to "fish" for interacting proteins from cell lysates. Methods like affinity chromatography followed by mass spectrometry can identify proteins that bind to 2-(4-bromophenyl)-3-methyl-1H-indole.

Cellular thermal shift assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. An increase in the melting temperature of a protein in the presence of the compound suggests a direct interaction.

Genetic approaches: Techniques such as shRNA or CRISPR/Cas9-based screening can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound, thereby pointing to potential targets or pathways.

Subcellular Localization: To understand where the compound exerts its effects, its subcellular distribution can be determined using techniques like fluorescence microscopy, if a fluorescently tagged analog can be synthesized, or by subcellular fractionation followed by quantification of the compound in different organelles.

Target Validation: Once potential targets are identified, validation is crucial to confirm their role in the observed biological activity. This can be achieved by:

Direct binding assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinity and kinetics between the compound and the purified target protein.

Functional assays: Assessing the effect of the compound on the activity of the identified target, for example, through enzyme inhibition assays or receptor binding assays.

Cellular validation: Modulating the expression of the target protein in cells (e.g., through overexpression or knockdown) and observing the impact on the cellular response to 2-(4-bromophenyl)-3-methyl-1H-indole.

Molecular Interactions with Receptor Systems, Enzymes, and Other Biomolecules

The biological effects of 2-(4-bromophenyl)-3-methyl-1H-indole are contingent upon its specific molecular interactions with cellular components. The indole (B1671886) nucleus is a common feature in ligands for various receptors and enzymes.

Receptor Interactions: Many indole derivatives are known to interact with a range of receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, certain azaindole derivatives have shown high affinity for the dopamine D4 receptor. researchgate.net Binding assays using radiolabeled ligands or functional assays measuring downstream signaling events (e.g., cAMP levels) can be employed to investigate the interaction of 2-(4-bromophenyl)-3-methyl-1H-indole with a panel of G-protein coupled receptors (GPCRs) and other receptor families.

Enzyme Inhibition: The 2-arylindole scaffold is present in numerous enzyme inhibitors. nih.gov For example, indole derivatives have been developed as inhibitors of enzymes like tubulin, protein kinases, and 5-lipoxygenase. nih.govnih.gov To assess the enzyme inhibitory potential of 2-(4-bromophenyl)-3-methyl-1H-indole, it can be screened against a panel of relevant enzymes, such as various kinases, proteases, and metabolic enzymes. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, can be determined to quantify its potency.

Interactions with Nucleic Acids: Some small molecules can exert their effects by interacting directly with DNA or RNA. The structurally related compound, 3-methylindole, has been shown to form adducts with DNA after metabolic activation. ingentaconnect.com Studies utilizing techniques like UV-visible spectroscopy, circular dichroism, and DNA melting temperature analysis can be conducted to explore the potential of 2-(4-bromophenyl)-3-methyl-1H-indole to bind to and alter the structure of DNA or RNA.

Modulation of Intracellular Signal Transduction Pathways and Gene Expression

Bioactive molecules often exert their effects by modulating complex intracellular signaling networks that control cellular processes such as proliferation, differentiation, and apoptosis. Indole derivatives have been shown to influence a variety of signaling pathways.

Impact on Key Signaling Cascades:

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell growth and survival. Some indole alkaloids have been reported to affect the MAPK signaling pathway in cancer treatment. acs.org Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as ERK, JNK, and p38, in cells treated with 2-(4-bromophenyl)-3-methyl-1H-indole.

PI3K/Akt Pathway: This pathway is another critical regulator of cell survival and proliferation. The effect of the compound on the phosphorylation of Akt and other downstream effectors can be similarly investigated.

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and immunity. The influence of the compound on the activation of NF-κB can be studied by monitoring the nuclear translocation of NF-κB subunits.

Gene Expression Profiling: To obtain a global view of the cellular response to 2-(4-bromophenyl)-3-methyl-1H-indole, transcriptomic analysis using techniques like RNA sequencing (RNA-Seq) or microarray analysis can be performed. This will reveal changes in the expression levels of thousands of genes, providing insights into the biological processes and pathways that are affected by the compound. Subsequent bioinformatic analysis can identify enriched gene ontology terms and signaling pathways, offering a comprehensive picture of its mechanism of action.

Comparative Mechanistic Analysis with Known Indole-Based Bioactive Agents

The 2-arylindole scaffold is a common feature in a variety of bioactive compounds, particularly those with anticancer properties. nih.govbenthamdirect.com A comparative analysis of the potential mechanisms of 2-(4-bromophenyl)-3-methyl-1H-indole with well-characterized indole derivatives can provide valuable insights.

Comparison with Tubulin Polymerization Inhibitors: Many indole derivatives, particularly those with a 2-aryl substitution, are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govnih.gov These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Structural similarities between 2-(4-bromophenyl)-3-methyl-1H-indole and known indole-based tubulin inhibitors suggest that it may share this mechanism. Experimental validation through tubulin polymerization assays and cell cycle analysis would be necessary to confirm this hypothesis.

Comparison with Protein Kinase Inhibitors: The indole nucleus is also a core component of many protein kinase inhibitors. rsc.org For example, sunitinib, an FDA-approved anticancer drug, is an indole derivative that inhibits multiple receptor tyrosine kinases. Given that kinases are crucial regulators of cellular signaling, the potential for 2-(4-bromophenyl)-3-methyl-1H-indole to act as a kinase inhibitor should be explored. A comparative analysis of its structure with known indole-based kinase inhibitors could guide the selection of kinases to be tested in in vitro kinase inhibition assays.

Structure-Activity Relationship (SAR) Insights: By comparing the biological activities of 2-(4-bromophenyl)-3-methyl-1H-indole with a library of structurally related analogs, a structure-activity relationship (SAR) can be established. For instance, studies on other 2-phenyl-1H-indoles have shown that substitutions on the indole nitrogen and the phenyl ring can significantly impact their anticancer activity. nih.gov Such SAR studies can help in identifying the key structural features required for a particular biological effect and can guide the design of more potent and selective analogs.

Elucidation of Molecular Pathways Underlying Observed Biological Responses

The ultimate goal of mechanistic studies is to construct a coherent molecular pathway that explains the observed biological effects of a compound. For 2-(4-bromophenyl)-3-methyl-1H-indole, this would involve integrating the findings from target identification, molecular interaction studies, and signaling pathway analysis.

Hypothetical Molecular Pathway: Based on the information gathered from related compounds, a plausible, though yet unproven, molecular pathway for the anticancer activity of 2-(4-bromophenyl)-3-methyl-1H-indole can be proposed. For instance, if it is found to be a tubulin polymerization inhibitor, the pathway would involve:

Entry of the compound into the cancer cell.

Binding to the colchicine site on β-tubulin.

Inhibition of microtubule polymerization.

Disruption of the mitotic spindle.

Activation of the spindle assembly checkpoint, leading to G2/M phase arrest.

Induction of apoptosis through the intrinsic or extrinsic pathway.

Experimental Validation of the Pathway: Each step in the proposed pathway would need to be experimentally validated. For example, the induction of apoptosis could be confirmed by measuring the activation of caspases and changes in the levels of pro- and anti-apoptotic proteins of the Bcl-2 family. The involvement of specific signaling pathways in mediating the apoptotic response could be investigated using specific inhibitors of those pathways.

Integrated 'Omics' Approach: A systems biology approach, integrating data from transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to 2-(4-bromophenyl)-3-methyl-1H-indole. This can help to identify not only the primary targets and pathways but also the secondary and adaptive responses of the cell, providing a more complete picture of its mechanism of action.

Computational Chemistry and Molecular Modeling of 2 4 Bromophenyl 3 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. researchgate.net These calculations provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior.

For a molecule like 2-(4-bromophenyl)-3-methyl-1H-indole, DFT calculations can determine its optimized geometry, vibrational frequencies, and electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. researchgate.net It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other chemical species. For instance, in related bromobenzohydrazide indole (B1671886) derivatives, the oxygen atom of the carbonyl group and the nitrogen atoms are often identified as electron-rich sites, making them susceptible to electrophilic attack. researchgate.net Similarly, for 2-(4-bromophenyl)-3-methyl-1H-indole, the nitrogen atom of the indole ring and the bromine atom would be regions of significant interest in an MEP analysis.

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Corresponds to the ionization potential; indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.0 to -1.5 eV | Corresponds to the electron affinity; indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| MEP Analysis | Negative potential around the indole N-H and bromine atom; positive potential around hydrogen atoms. | Predicts sites for electrophilic and nucleophilic attack, crucial for understanding reaction mechanisms. |

These quantum chemical descriptors are foundational for predicting how 2-(4-bromophenyl)-3-methyl-1H-indole might behave in chemical reactions and biological systems.

Molecular Docking Studies for Elucidating Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jocpr.comamazonaws.com This method is crucial in structure-based drug design for understanding how a potential drug molecule interacts with its biological target at the atomic level. jocpr.com

For indole derivatives, which are known to interact with a wide array of biological targets such as enzymes and receptors, docking studies can reveal key binding modes. nih.govnih.gov Although specific docking studies for 2-(4-bromophenyl)-3-methyl-1H-indole are not detailed in the available literature, studies on similar indole-based compounds have identified critical interactions. For example, docking studies have been performed on indole derivatives targeting enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) in bacteria, human lanosterol (B1674476) 14α-demethylase in fungi, and various protein kinases and receptors involved in cancer and neurological disorders. nih.govnih.govnih.gov

A typical docking analysis of 2-(4-bromophenyl)-3-methyl-1H-indole would involve:

Preparation of the Ligand and Receptor: Building a 3D model of the indole derivative and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock to place the ligand into the active site of the receptor in various conformations. amazonaws.com

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

The indole nucleus, the bromophenyl group, and the methyl group would all contribute to the binding. The indole N-H group can act as a hydrogen bond donor, while the aromatic rings can participate in hydrophobic and π-π stacking interactions with amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's active site. nih.gov

Table 2: Potential Protein Targets for Indole Derivatives and Key Binding Interactions

| Target Class | Example Protein | Potential Key Interactions with Indole Scaffold |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding with backbone residues in the hinge region; hydrophobic interactions. mdpi.com |

| Microtubules | Tubulin | Interactions within the colchicine (B1669291) binding site; hydrogen bonds and hydrophobic contacts. nih.gov |

| Bacterial Enzymes | DNA Gyrase | Interactions with the ATPase domain; potential for halogen bonding from the bromo-substituent. nih.gov |

| G-Protein Coupled Receptors | Serotonin (B10506) (5-HT) Receptors | π-π stacking with aromatic residues; hydrogen bonding with polar residues. nih.gov |

Molecular Dynamics Simulations for Investigating Binding Affinity and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex, explore conformational changes, and calculate binding free energies more accurately. tandfonline.com

For the 2-(4-bromophenyl)-3-methyl-1H-indole-protein complex predicted by docking, an MD simulation would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions). The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding pocket over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Binding Free Energy Calculation: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of the binding affinity than docking scores alone. tandfonline.com

MD simulations can validate docking poses, revealing whether a predicted interaction is stable over time or if the ligand adopts different conformations within the active site. tandfonline.com

Virtual Screening and De Novo Design Approaches for Identifying Novel Indole Chemotypes

Computational chemistry plays a vital role in the early stages of drug discovery through virtual screening and de novo design. These approaches accelerate the identification of new, biologically active molecules.

Virtual Screening is the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govacs.org This can be done in two main ways:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen a database of compounds against the 3D structure of a biological target. jetir.org It is effective when the target structure is known.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method searches for molecules in a database that are similar in structure or properties to a known active compound. nih.govacs.org For example, 2-(4-bromophenyl)-3-methyl-1H-indole could be used as a template to find other compounds with similar scaffolds that might exhibit similar biological activity. nih.gov

Virtual screening has been successfully used to identify novel indole derivatives as inhibitors of targets like Mycobacterium tuberculosis DNA gyrase and dihydrofolate reductase (DHFR). nih.govtandfonline.comacs.org

De Novo Design involves computationally creating novel molecular structures from scratch. Algorithms assemble molecular fragments or grow molecules atom-by-atom within the constraints of a target's binding site to design novel ligands with high predicted affinity and desired properties. researchgate.net This approach can lead to the discovery of entirely new indole chemotypes that are not present in existing databases. nih.gov

Cheminformatics and Data Mining Applications in Indole Derivative Research

Cheminformatics and data mining are essential for managing and analyzing the vast amount of chemical and biological data generated in indole derivative research. mdpi.com These fields use computational methods to organize, visualize, and model complex datasets to uncover new insights and guide research.

Key applications include:

Chemical Space Analysis: Cheminformatics tools can be used to analyze the diversity and properties of libraries of indole derivatives. mdpi.com Techniques like self-organizing maps (SOMs) can visualize the chemical space, clustering structurally similar molecules and highlighting areas that are underexplored. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. By analyzing a set of known indole derivatives, machine learning algorithms can build models that predict the activity of new, untested compounds. researchgate.net

Data Mining Biological Networks: Computational strategies can integrate genomic and metabolic data to investigate the role of indoles in biological systems. For instance, data mining has been used to create networks of metabolic reactions involved in the production of indoles from tryptophan by gut microbiota, linking specific bacterial genes to metabolic functions. biorxiv.org

These approaches help to rationalize structure-activity relationships, prioritize compounds for synthesis, and understand the broader biological context of indole chemistry. researchgate.netnumberanalytics.com

Derivatization Strategies and Combinatorial Library Synthesis Based on the 2 4 Bromophenyl 3 Methyl 1h Indole Scaffold

Functionalization at Various Positions of the Indole (B1671886) Ring System

The indole ring is a highly reactive heterocycle, with distinct reactivity profiles at its various positions. The C3 position is the most nucleophilic and prone to electrophilic substitution. rsc.orgresearchgate.net However, with the C2 and C3 positions already substituted in the parent scaffold, functionalization shifts to other sites, namely the N1-position of the pyrrole (B145914) ring and the C4, C5, C6, and C7 positions of the benzene (B151609) ring. chim.it

N1-Position: The indole nitrogen (N-H) is weakly acidic and can be readily deprotonated by a suitable base to form an indolyl anion. This anion is a potent nucleophile, facilitating a wide range of N-alkylation, N-arylation, and N-acylation reactions. nih.gov The introduction of substituents at this position can significantly influence the molecule's steric and electronic properties and can be a key strategy for modulating biological activity.

C4-C7 Positions (Benzenoid Ring): Functionalization of the benzenoid part of the indole ring is more challenging due to the lower inherent reactivity of these positions compared to the pyrrole moiety. chim.itnih.gov However, recent advances in transition-metal-catalyzed C-H activation and functionalization have provided powerful tools to selectively introduce substituents at these sites. rsc.orgnih.gov

Directed Metalation: The use of directing groups at the N1 position can facilitate site-selective C-H activation at the C7 position. sci-hub.seacs.org Similarly, directing groups at C3 can steer functionalization towards the C4 position. acs.orgnih.gov

Halogenation: Electrophilic halogenation can introduce bromine or chlorine atoms at various positions on the benzene ring, which can then serve as handles for further diversification through cross-coupling reactions.

Nitration and Acylation: Under specific conditions, electrophilic aromatic substitution reactions like nitration and Friedel-Crafts acylation can be achieved on the benzenoid ring, although regioselectivity can be an issue. rsc.org

C2-Position: While the C2 position is already occupied by the 4-bromophenyl group, further functionalization is possible. For instance, electrophilic substitution can occur at the C2 position if the C3 position is blocked. rsc.orgchim.it Rhodium-catalyzed carbenoid insertion has also been demonstrated for C2-functionalization of indoles. rsc.org

Table 1: Summary of Functionalization Strategies for the Indole Ring System

| Position | Reaction Type | Reagents/Conditions | Potential Modifications |

|---|---|---|---|

| N1 | Alkylation/Arylation | Base (e.g., NaH), Alkyl/Aryl Halide | Introduction of alkyl, benzyl (B1604629), aryl groups |

| Acylation | Acyl Chloride, Base | Introduction of amide functionalities | |

| Sulfonylation | Sulfonyl Chloride, Base | Introduction of sulfonamide groups | |

| C4-C7 | C-H Arylation | Pd, Rh, or Cu catalyst, Directing Group | Introduction of aryl, heteroaryl groups |

| C-H Alkenylation | Pd or Ir catalyst, Directing Group | Introduction of vinyl groups | |

| Halogenation | NBS, NCS | Introduction of Br, Cl atoms for further coupling | |

| Borylation | BBr₃, Directing Group | Introduction of boronic esters for Suzuki coupling | |

| C2 | Electrophilic Substitution | Electrophile (when C3 is blocked) | Further substitution on the indole core |

| Carbenoid Insertion | Rh(III) catalyst, Diazo compound | Introduction of acetate-containing moieties |

Introduction of Diverse Chemical Moieties onto the Phenyl and Methyl Substituents

The 4-bromophenyl group at the C2 position and the methyl group at the C3 position are key sites for introducing chemical diversity.

Functionalization of the 4-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, significantly expanding the chemical space around the core scaffold.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of new carbon-carbon bonds, introducing various aryl and heteroaryl groups.

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes introduces alkynyl moieties, which can serve as building blocks for more complex structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

Heck Coupling: The reaction with alkenes under palladium catalysis leads to the formation of substituted olefins.

Cyanation: The introduction of a nitrile group can be achieved through palladium or copper-catalyzed reactions, providing a precursor for amines, carboxylic acids, and tetrazoles.

Functionalization of the 3-Methyl Group: The methyl group at the C3 position can be functionalized through radical reactions or by deprotonation to form a carbanion.

Benzylic Halogenation: Radical halogenation using reagents like N-bromosuccinimide (NBS) can introduce a halogen atom, creating an electrophilic site for subsequent nucleophilic substitution.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further modifications such as reductive amination or amide bond formation.

Deprotonation/Alkylation: Although challenging, deprotonation of the methyl group with a strong base can generate a carbanion that can react with various electrophiles.

Synthesis of Heterocycle-Fused Indole Derivatives and Hybrid Structures

Fusing additional heterocyclic rings to the indole scaffold can lead to novel chemical entities with unique three-dimensional shapes and potentially enhanced biological activities.

Annulation Reactions: Intramolecular cyclization reactions can be designed to form new rings fused to the indole core. For example, functional groups introduced at the N1 and C2 positions or C2 and C3 positions can be made to react to form a new ring.

Pictet-Spengler Reaction: If a suitable aminoethyl side chain is introduced at the N1 position, a Pictet-Spengler reaction with an aldehyde or ketone can lead to the formation of β-carboline-like structures.

Intramolecular C-H Arylation: Palladium-catalyzed intramolecular C-H arylation can be a powerful tool for constructing fused polycyclic systems. researchgate.net

Hybrid structures can be generated by linking the 2-(4-bromophenyl)-3-methyl-1H-indole scaffold to other known pharmacophores or bioactive molecules. This can be achieved through linkers attached to the N1-position, the 4-bromophenyl ring, or the 3-methyl group.

Design and Generation of Combinatorial Libraries for High-Throughput Screening

The 2-(4-bromophenyl)-3-methyl-1H-indole scaffold is well-suited for the generation of combinatorial libraries due to the multiple points of diversification. A typical strategy would involve a multi-step synthesis where the diversity is introduced in the final steps.

A common approach is to first synthesize a common intermediate, such as the N-protected 2-(4-bromophenyl)-3-methyl-1H-indole. This intermediate can then be subjected to parallel synthesis techniques to introduce a variety of substituents at different positions.

Table 2: Example of a Combinatorial Library Design

| Scaffold Position | Building Block Set 1 (R¹) | Building Block Set 2 (R²) | Building Block Set 3 (R³) |

|---|---|---|---|

| N1 | Alkyl halides, Benzyl halides | - | - |

| C2-Phenyl | - | Arylboronic acids, Amines, Terminal alkynes | - |

| C3-Methyl | - | - | Nucleophiles (after halogenation) |

This parallel synthesis approach can be facilitated by solid-phase organic synthesis (SPOS), where the indole scaffold is attached to a solid support, allowing for easy purification after each reaction step. High-throughput screening (HTS) of these libraries against various biological targets can then identify initial "hit" compounds for further optimization.

Prodrug Design and Bioconjugation Concepts for Modified Indole Delivery (for in vitro or in vivo research)

To improve the delivery and therapeutic potential of promising indole derivatives, prodrug and bioconjugation strategies can be employed.

Prodrug Design: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.

N-Acylation: The indole nitrogen can be acylated with a cleavable promoiety, such as an ester or a carbamate. These groups can be designed to be cleaved by enzymes like esterases or in response to specific physiological conditions (e.g., pH).

Phosphate (B84403) Esters: Introduction of a phosphate group, often at a hydroxylated substituent, can increase water solubility and allow for cleavage by phosphatases to release the active drug.

Bioconjugation: This involves linking the indole derivative to a larger biomolecule, such as a peptide, antibody, or polymer, to alter its pharmacokinetic profile or to achieve targeted delivery.

Peptide Conjugates: Linking the indole to a cell-penetrating peptide or a peptide that targets a specific receptor can enhance cellular uptake or direct the compound to a particular tissue or cell type.

Polymer Conjugates: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can increase the compound's half-life in circulation and reduce immunogenicity.

These strategies are crucial for translating the potential of novel 2-(4-bromophenyl)-3-methyl-1H-indole derivatives from in vitro studies to in vivo research models.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 4 Bromophenyl 3 Methyl 1h Indole

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the definitive structural confirmation of synthesized organic molecules. For 2-(4-bromophenyl)-3-methyl-1H-indole, HRMS provides the high-accuracy mass measurement of the molecular ion, allowing for the determination of its elemental composition. This is critical in distinguishing the target compound from other potential products or impurities with the same nominal mass.

In a typical analysis, the compound would be ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion. The characteristic isotopic pattern of bromine (approximately equal intensities for 79Br and 81Br) would be a key diagnostic feature in the mass spectrum.

Impurity profiling by HRMS, often coupled with a chromatographic separation technique like liquid chromatography (LC-HRMS), allows for the detection and tentative identification of synthesis-related impurities, such as starting materials, byproducts, or degradation products. By analyzing the accurate masses of these minor components, their elemental compositions can be postulated, providing valuable insights for optimizing the synthetic and purification processes.

Table 1: Theoretical HRMS Data for 2-(4-bromophenyl)-3-methyl-1H-indole

| Molecular Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₁₅H₁₂BrN | [M+H]⁺ | 286.0226 |

Note: This table represents theoretical data. Actual experimental values would be compared to these for structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For 2-(4-bromophenyl)-3-methyl-1H-indole, a suite of NMR experiments would be employed.

¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show characteristic signals for the aromatic protons on the indole (B1671886) and bromophenyl rings, the N-H proton of the indole, and the methyl group protons.

¹³C NMR: This technique reveals the number of different types of carbon atoms in the molecule.

2D NMR Techniques: For a comprehensive structural assignment, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used for conformational analysis, for instance, to determine the relative orientation of the bromophenyl and indole rings.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of structure and detailed information about the molecule's conformation and intermolecular interactions in the solid state. To date, a crystal structure for 2-(4-bromophenyl)-3-methyl-1H-indole has not been deposited in the Cambridge Structural Database (CSD). However, should suitable crystals be obtained, this technique would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the indole N-H group or π-π stacking between the aromatic rings.

Hyphenated Chromatographic Techniques for Purity Assessment and Isomer Separation

Hyphenated chromatographic techniques are vital for assessing the purity of 2-(4-bromophenyl)-3-methyl-1H-indole and for separating it from potential isomers.

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is a standard method for determining the purity of a compound. A well-developed method would show a single major peak for the target compound, and the area of this peak relative to the total area of all peaks would give a quantitative measure of purity.

LC-MS (Liquid Chromatography-Mass Spectrometry): The combination of HPLC with mass spectrometry provides a powerful tool for purity assessment, as it can separate impurities and provide mass information for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is another excellent technique for purity analysis.

The separation of positional isomers, for instance, those with the bromo-substituent at different positions on the phenyl ring, would require the optimization of the chromatographic conditions, such as the choice of stationary phase, mobile phase composition, and temperature.

Spectroscopic Methods for Investigating Ligand-Protein Interactions (e.g., Fluorescence, CD Spectroscopy)

Given the prevalence of the indole nucleus in biologically active molecules, it is plausible that 2-(4-bromophenyl)-3-methyl-1H-indole could be investigated for its interaction with proteins.

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues in proteins can be used to study ligand binding. If 2-(4-bromophenyl)-3-methyl-1H-indole binds to a protein, it may quench the protein's intrinsic fluorescence or cause a shift in its emission maximum, providing information about the binding affinity and mechanism.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. Changes in the CD spectrum of a protein upon the addition of a ligand can indicate conformational changes induced by binding.

While no specific studies on the interaction of 2-(4-bromophenyl)-3-methyl-1H-indole with proteins have been found, these techniques are standard in the investigation of similar small molecule-protein interactions.

Future Research Directions and Pre Clinical Development Potential of 2 4 Bromophenyl 3 Methyl 1h Indole

Exploration of Novel Therapeutic Areas for Indole (B1671886) Derivatives beyond Established Applications

The structural motif of 2-(4-bromophenyl)-3-methyl-1H-indole suggests potential activities across several therapeutic areas, warranting exploration beyond the traditionally established applications of indole derivatives.

The presence of the brominated phenyl group is of particular interest, as brominated indole derivatives have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comsciencedaily.com Marine organisms, a rich source of brominated indoles, have provided compounds with potent biological activities. nih.gov This suggests that 2-(4-bromophenyl)-3-methyl-1H-indole could be a valuable lead compound in the development of novel therapeutics for a range of diseases.

One promising avenue of research is in the field of neurodegenerative diseases. cellbiolabs.com The indole scaffold is a key component of many compounds targeting neuroinflammation and other pathological processes in conditions like Alzheimer's and Parkinson's disease. mdpi.com For instance, a related compound, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, has been investigated as a potential neuroprotective agent for Alzheimer's disease due to its activity as a monoamine oxidase-B (MAO-B) inhibitor. nih.gov

Furthermore, the 2-arylindole structure is a known pharmacophore in oncology. nih.gov Derivatives of this scaffold have been shown to exhibit cytotoxic activity against various cancer cell lines. mdpi.com The substitution pattern of 2-(4-bromophenyl)-3-methyl-1H-indole could be systematically modified to explore its potential as an anticancer agent.

Finally, the global challenge of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Brominated compounds, including indole derivatives, have shown promising antimicrobial activity. mdpi.comnih.gov Therefore, screening 2-(4-bromophenyl)-3-methyl-1H-indole and its analogues against a panel of pathogenic bacteria and fungi could reveal novel anti-infective properties.

| Potential Therapeutic Area | Rationale based on Structural Features and Analogues | Key Research Focus |

| Anti-inflammatory Diseases | Brominated indoles from marine sources exhibit potent anti-inflammatory activity. sciencedaily.com | Investigation of effects on inflammatory pathways, such as COX and LOX enzyme inhibition. |

| Neurodegenerative Disorders | Indole core is prevalent in neuroprotective agents; related brominated indoles show MAO-B inhibition. cellbiolabs.commdpi.comnih.gov | Evaluation of neuroprotective effects in models of Alzheimer's and Parkinson's disease. |

| Oncology | 2-arylindoles are a recognized class of anticancer compounds. nih.govmdpi.com | Screening for cytotoxicity against a diverse panel of cancer cell lines and elucidation of the mechanism of action. |

| Infectious Diseases | Brominated compounds often possess antimicrobial properties. mdpi.comnih.gov | Assessment of antibacterial and antifungal activity against clinically relevant pathogens. |

Strategies for Enhancing Target Selectivity and Potency of Indole Analogues

To advance 2-(4-bromophenyl)-3-methyl-1H-indole as a potential therapeutic agent, enhancing its target selectivity and potency is a critical step. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of more effective analogues. nih.govresearchgate.net

Key modifications to the 2-(4-bromophenyl)-3-methyl-1H-indole scaffold could include:

Substitution on the Phenyl Ring: The position and nature of the substituent on the 2-phenyl ring can significantly influence biological activity. While the current compound has a bromine atom at the para position, exploring other halogens (chlorine, fluorine) or electron-donating/withdrawing groups at various positions could modulate potency and selectivity.

Modification of the Indole Core: Alterations to the indole nucleus itself, such as substitution at the N1 position or on the benzo ring, can impact pharmacokinetic and pharmacodynamic properties.

Varying the 3-Position Substituent: The methyl group at the 3-position contributes to the molecule's lipophilicity and steric profile. Replacing it with other alkyl or functional groups could fine-tune its interaction with biological targets.

Computational modeling and docking studies can play a crucial role in predicting how these structural modifications will affect binding to specific protein targets, thereby guiding synthetic efforts. mdpi.com

| Structural Modification Strategy | Rationale | Example of Potential Change |

| Phenyl Ring Substitution | To alter electronic and steric properties for improved target binding. | Replace 4-bromo with 4-chloro, 4-fluoro, or 4-methoxy. |

| Indole N1-Substitution | To modify solubility, metabolic stability, and target interactions. | Introduce a methyl or benzyl (B1604629) group at the N1 position. |

| Indole Benzo Ring Substitution | To explore additional binding pockets and improve physicochemical properties. | Add a methoxy (B1213986) or nitro group at the 5- or 6-position. |

| Modification at the 3-Position | To optimize steric and electronic interactions with the target. | Replace the methyl group with an ethyl, propyl, or a small functional group. |

Development of Advanced In Vitro Efficacy Models and Mechanistic Assays

To thoroughly evaluate the therapeutic potential of 2-(4-bromophenyl)-3-methyl-1H-indole and its derivatives, the development and utilization of advanced in vitro models and mechanistic assays are essential. These tools provide crucial insights into the compound's biological effects and mechanism of action before proceeding to more complex and costly in vivo studies.

For anticancer research, a panel of human cancer cell lines representing different tumor types should be used for initial cytotoxicity screening. nih.gov More advanced models, such as 3D spheroids or organoids, can provide a more physiologically relevant environment to assess drug efficacy. Mechanistic assays could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting to probe the modulation of key signaling pathways. mdpi.com

In the context of neurodegenerative diseases, cell-based models of neurotoxicity and neuroinflammation are critical. For example, neuronal cell lines (e.g., SH-SY5Y) can be treated with neurotoxins to mimic disease pathology, and the protective effects of the indole compounds can be evaluated. Assays to measure markers of oxidative stress, mitochondrial dysfunction, and inflammatory cytokine production would be informative.

For anti-inflammatory studies, cell lines such as RAW 264.7 macrophages can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the indole derivatives to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines can then be quantified.

Addressing Challenges in the Design and Optimization of Indole-Based Bioactive Compounds

While the indole scaffold is a promising starting point for drug discovery, several challenges must be addressed during the design and optimization of bioactive compounds like 2-(4-bromophenyl)-3-methyl-1H-indole.

A primary challenge is achieving target selectivity to minimize off-target effects and potential toxicity. The inherent reactivity of the indole nucleus can also lead to metabolic instability. Strategies to overcome these hurdles include:

Improving Physicochemical Properties: Optimization of properties such as solubility, lipophilicity (logP), and metabolic stability is crucial for developing drug-like candidates. This can be achieved through targeted chemical modifications guided by computational predictions.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed to create ligands with high affinity and selectivity.

Addressing Potential Toxicity: Early assessment of cytotoxicity against non-cancerous cell lines and prediction of potential toxicities using in silico models are important to guide the selection of the most promising candidates for further development.

Integration of 2-(4-bromophenyl)-3-methyl-1H-indole Research with Emerging Technologies in Chemical Biology

The integration of emerging technologies in chemical biology can significantly accelerate the preclinical development of 2-(4-bromophenyl)-3-methyl-1H-indole.

Computational and Cheminformatics Tools: The use of computational methods for virtual screening, SAR analysis, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can streamline the drug discovery process and reduce the reliance on extensive and time-consuming experimental work. nih.gov

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large libraries of indole analogues against various biological targets, facilitating the identification of lead compounds with desired activities.

Chemical Proteomics and Target Deconvolution: For compounds with interesting phenotypic effects but unknown mechanisms of action, chemical proteomics approaches can be used to identify their direct protein targets within the cell.

By leveraging these advanced technologies, the exploration of the therapeutic potential of 2-(4-bromophenyl)-3-methyl-1H-indole and its derivatives can be pursued more efficiently and with a higher probability of success.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-bromophenyl)-3-methyl-1H-indole?

A two-step approach is often utilized: (1) Formation of the indole core via condensation of substituted anilines with ketones or aldehydes under acidic conditions, followed by (2) introduction of the 4-bromophenyl group via Suzuki-Miyaura cross-coupling. For example, palladium catalysts (e.g., Pd(PPh₃)₄), aryl boronic acids, and cesium carbonate in DMF at 100°C under inert atmosphere achieve efficient coupling . Reaction optimization may involve adjusting catalyst loading, solvent polarity, or temperature to improve yields.

Q. How is structural characterization of 2-(4-bromophenyl)-3-methyl-1H-indole performed?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic proton splitting, methyl group integration). For instance, the 3-methyl group typically resonates as a singlet near δ 2.4 ppm .

- ESI-MS : To verify molecular weight (e.g., [M-H]⁻ or [M+H]⁺ peaks matching calculated values) .

- X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions. Programs like SHELXL (for refinement) and ORTEP (for visualization) are standard .

Q. What safety precautions are critical when handling brominated indole derivatives?

Brominated compounds often require:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Emergency protocols : Immediate flushing with water for eye/skin exposure and medical consultation, as brominated analogs may exhibit uncharacterized toxicity .

Advanced Research Questions

Q. How can low yields in the Suzuki-Miyaura coupling step be addressed?

Common strategies include:

- Catalyst optimization : Testing alternative ligands (e.g., SPhos, XPhos) to enhance Pd stability and reactivity.

- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) or mixed systems may improve solubility of aryl boronic acids.

- Temperature control : Prolonged heating (4–6 hours at 100°C) ensures complete conversion, as seen in analogous indole syntheses .

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients resolves unreacted starting materials .

Q. How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?